molecular formula C28H29FIN5O5S B611465 Trametinib CAS No. 1187431-43-1

Trametinib

Numéro de catalogue B611465
Numéro CAS: 1187431-43-1
Poids moléculaire: 693.09
Clé InChI: OQUFJVRYDFIQBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trametinib is an orally bioavailable mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 inhibitor . It is used alone or in combination with dabrafenib to treat melanoma (skin cancer) that has spread or that cannot be removed by surgery . It is also used together with dabrafenib to help prevent melanoma from coming back after surgery .


Synthesis Analysis

The identification of two process impurities of trametinib and their subsequent isolation and synthesis was described from readily available raw materials . A study reported X-ray crystal structures of MEK bound to the scaffold KSR (Kinase Suppressor of Ras) with various MEKi, including the clinical drug trametinib .


Molecular Structure Analysis

X-ray crystal structures of MEK bound to the scaffold KSR (Kinase Suppressor of Ras) with various MEKi, including the clinical drug trametinib, reveal an unexpected mode of binding in which trametinib directly engages KSR at the MEK interface .


Chemical Reactions Analysis

Samples were analyzed for [14C]-trametinib and total plasma radioactivity using accelerator mass spectrometry (AMS) .


Physical And Chemical Properties Analysis

Trametinib has a molecular formula of C26H23FIN5O4 and a molecular weight of 615.4 g/mol .

Applications De Recherche Scientifique

1. Pancreatic Cancer Treatment

  • Summary of Application : Trametinib, a selective inhibitor of MEK1 and MEK2, has shown promise in addressing the challenges of pancreatic cancer treatment. It not only hampers cancer cell division, angiogenesis, and metastatic spread but also significantly modifies the tumor microenvironment .
  • Methods of Application : The drug’s potential to improve patient outcomes is currently under investigation in various clinical trials .
  • Results or Outcomes : Several pivotal studies have highlighted trametinib’s efficacy in reducing the proliferation of pancreatic cancer cells and enhancing the effectiveness of combined treatment regimens, especially in cases that show resistance to conventional therapies .

2. Malignant Melanoma Treatment

  • Summary of Application : Trametinib has been approved for the treatment of unresectable or metastatic malignant melanoma with BRAF V600E or V600K mutations .
  • Methods of Application : Trametinib is an orally bioavailable mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor with antineoplastic activity .
  • Results or Outcomes : Biopsies from patients with metastatic melanoma taken 10–14 days after starting treatment indicated that vemurafenib or dabrafenib plus trametinib increased the expression of melanoma antigens, increased the infiltration of CD8 + T cells, decreased immunosuppressive cytokines and increased markers of T-cell cytotoxicity .

3. Cytoskeletal Vimentin Regulation

  • Summary of Application : Trametinib is capable of inducing spatial spreading of the cellular vimentin network without affecting its transcriptional or translational regulation .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The study confirmed trametinib’s low cytotoxicity and similar effects on different cell types .

4. Non-Small Cell Lung Cancer Treatment

  • Summary of Application : Trametinib is under phase II development for the treatment of non-small cell lung cancer . It specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The outcomes of the phase II development are not available in the source .

5. Leukemia Treatment

  • Summary of Application : Trametinib is under phase II development for the treatment of relapsed or refractory leukemias .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The outcomes of the phase II development are not available in the source .

6. Neurogenesis Activation

  • Summary of Application : Trametinib has been found to activate endogenous neurogenesis. It increases the levels of P15INK4b and Neurog2, suggesting a mechanism by which MEK1/2 inhibition induces neuronal differentiation .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The outcomes of the study are not available in the source .

4. Colorectal Cancer Treatment

  • Summary of Application : Trametinib is under phase II development for the treatment of colorectal cancer . It specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signalling and cellular proliferation in various cancers .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The outcomes of the phase II development are not available in the source .

5. Solid Tumours and Haematological Malignancies Treatment

  • Summary of Application : Several phase I trials have been initiated to evaluate trametinib in combination with other drugs for the treatment of various solid tumours and haematological malignancies .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The outcomes of the phase I trials are not available in the source .

6. Cytoskeletal Research

  • Summary of Application : Trametinib has been found to be an unprecedented regulator capable of spreading the vimentin network toward the cell periphery, and thus complemented the existing repertoire of vimentin remodeling drugs in the field of cytoskeletal research .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The outcomes of the study are not available in the source .

Safety And Hazards

Trametinib should be used correctly to avoid breathing dust/fume/gas/mist/vapours/spray. Prolonged or repeated exposure should be avoided. It should be kept away from sources of ignition and precautionary measures should be taken against static discharge .

Orientations Futures

Future clinical trials in different solid tumor entities will define the therapeutic role of this targeted therapy approach, possibly as a combination with other targeted therapies such as BRAF inhibitors .

Propriétés

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUFJVRYDFIQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FIN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152223
Record name Trametinib dimethyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trametinib dimethyl sulfoxide

CAS RN

1187431-43-1
Record name Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trametinib dimethyl sulfoxide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trametinib dimethyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMETINIB DIMETHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dimethyl sulfoxide (3 mL) was added to trametinib (90 mg) and the mixture was treated by ultrasound at 40 KHz for 5 minutes. The mixture suspension was stirred at room temperature for 10 days to crystallize and then centrifuged. The precipitate was collected and dried under reduced pressure at 40° C. for 16 hours to give trametinib dimethyl sulfoxide solvate Form M (78.3 mg, yield 77.2%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trametinib
Reactant of Route 2
Trametinib
Reactant of Route 3
Reactant of Route 3
Trametinib
Reactant of Route 4
Reactant of Route 4
Trametinib
Reactant of Route 5
Trametinib
Reactant of Route 6
Trametinib

Citations

For This Compound
10
Citations
R Zeiser - Small Molecules in Oncology, 2014 - Springer
… While multiple MEK inhibitors have been tested clinically only trametinib (… trametinib induces cell cycle arrest in vitro. In this overview, important preclinical and clinical data for trametinib …
Number of citations: 24 link.springer.com
R Zeiser, H Andrlová, F Meiss - Small Molecules in Oncology, 2018 - Springer
… In this overview, preclinical and clinical data for trametinib are presented including mechanisms based on in vitro studies as well as findings from different clinical studies. The future …
Number of citations: 33 link.springer.com
I Lugowska, H Koseła-Paterczyk, K Kozak… - OncoTargets and …, 2015 - Taylor & Francis
… for trametinib monotherapy were lower than those noted with BRAF inhibitors. The second step in developing trametinib was to use the combination of trametinib with … of trametinib and …
Number of citations: 167 www.tandfonline.com
PF Ferrucci, AM Di Giacomo… - … for immunotherapy of …, 2020 - ncbi.nlm.nih.gov
… In the KEYNOTE-022 study, pembrolizumab with dabrafenib and trametinib (triplet) improved progression-free survival (PFS) versus placebo with dabrafenib and trametinib (doublet) …
Number of citations: 114 www.ncbi.nlm.nih.gov
R Roskoski Jr - Pharmacological Research, 2017 - Elsevier
… trametinib or vemurafenib and cobimetanib for the treatment of BRAF V600E mutant melanomas. Dabrafenib and vemurafenib target V600E/K BRAF mutants while trametinib … trametinib …
Number of citations: 101 www.sciencedirect.com
D Planchard, EF Smit, HJM Groen, J Mazieres… - The Lancet …, 2017 - thelancet.com
… Dabrafenib, alone or combined with trametinib, has shown … safety of dabrafenib plus trametinib treatment in previously … We found that combination dabrafenib plus trametinib had …
Number of citations: 835 www.thelancet.com
GV Long, KT Flaherty, D Stroyakovskiy, H Gogas… - Annals of …, 2017 - Elsevier
… Between 4 May and 30 November 2012, a total of 423 of 947 screened patients were randomly assigned to receive dabrafenib plus trametinib (n= 211) or dabrafenib monotherapy (n = …
Number of citations: 677 www.sciencedirect.com
D Planchard, B Besse, HJM Groen, PJ Souquet… - The Lancet …, 2016 - thelancet.com
… We aimed to assess the antitumour activity and safety of dabrafenib plus trametinib in … We noted that combination dabrafenib plus trametinib had substantial antitumour activity (…
Number of citations: 866 www.thelancet.com
V Subbiah, RJ Kreitman, ZA Wainberg… - Journal of Clinical …, 2018 - ncbi.nlm.nih.gov
Purpose We report the efficacy and safety of dabrafenib (BRAF inhibitor) and trametinib (MEK inhibitor) combination therapy in BRAF V600E–mutated anaplastic thyroid cancer, a rare, …
Number of citations: 724 www.ncbi.nlm.nih.gov
GV Long, D Stroyakovskiy, H Gogas, E Levchenko… - The Lancet, 2015 - thelancet.com
Background Previously, a study of ours showed that the combination of dabrafenib and trametinib improves progression-free survival compared with dabrafenib and placebo in patients …
Number of citations: 470 www.thelancet.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.